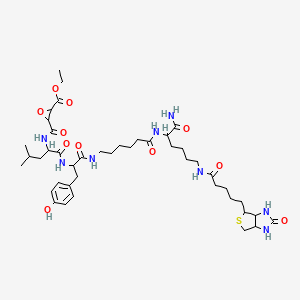

DCG04

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H66N8O11S |

|---|---|

Molecular Weight |

903.1 g/mol |

IUPAC Name |

ethyl 3-[[1-[[1-[[6-[[1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate |

InChI |

InChI=1S/C43H66N8O11S/c1-4-61-42(59)37-36(62-37)41(58)49-29(22-25(2)3)40(57)48-30(23-26-16-18-27(52)19-17-26)39(56)46-21-10-5-6-15-34(54)47-28(38(44)55)12-9-11-20-45-33(53)14-8-7-13-32-35-31(24-63-32)50-43(60)51-35/h16-19,25,28-32,35-37,52H,4-15,20-24H2,1-3H3,(H2,44,55)(H,45,53)(H,46,56)(H,47,54)(H,48,57)(H,49,58)(H2,50,51,60) |

InChI Key |

MHOVYDVXSWUHAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

DCG-04: A Technical Guide to Profiling Active Cathepsins

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG-04 is a powerful, activity-based probe (ABP) designed for the selective profiling of active cysteine cathepsins. As a derivative of the natural product E-64, a well-characterized irreversible inhibitor of papain-family cysteine proteases, DCG-04 offers a robust tool for studying the functional role of these enzymes in health and disease. Its utility spans a wide range of applications, from in vitro biochemical assays to in vivo imaging, making it an invaluable asset in basic research and drug development.

This technical guide provides an in-depth overview of DCG-04, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its use, and its application in dissecting the role of cathepsins in key signaling pathways.

Mechanism of Action

DCG-04 is an electrophilic probe that covalently modifies the active site cysteine residue of cathepsins. The core structure of DCG-04 features an epoxide "warhead" that irreversibly binds to the nucleophilic thiol group of the active site cysteine. This covalent modification effectively and permanently inactivates the enzyme. The probe also contains a peptidic recognition element that provides specificity for the papain-like cysteine proteases and a versatile tag, typically biotin or a fluorophore such as Cy5, which allows for the detection, visualization, and enrichment of the labeled active enzymes.[1][2] Because DCG-04 only reacts with the catalytically active form of the enzyme, it provides a direct measure of enzyme function, a significant advantage over methods that only measure protein abundance.[3]

Data Presentation: Quantitative Inhibition Profile of DCG-04

While DCG-04 is a broad-spectrum inhibitor of papain-family cysteine proteases, its potency varies among the different cathepsin family members. The following table summarizes the available quantitative data on the inhibitory activity of DCG-04 and related epoxysuccinyl inhibitors against a panel of human cathepsins. This data is crucial for designing experiments and interpreting results.

| Cathepsin | IC50 (nM) | k2 (M⁻¹s⁻¹) | Notes |

| Cathepsin B | ~23 - 40 | ~66,600 - 185,000 | Synchronous blockage of S1' and S2' or S2 and S3 subsites leads to potent inhibition.[4] |

| Cathepsin L | - | - | Known to be potently inhibited, but specific IC50/k2 values for DCG-04 are not readily available in a compiled format. |

| Cathepsin K | - | - | Known to be potently inhibited, but specific IC50/k2 values for DCG-04 are not readily available in a compiled format. |

| Cathepsin S | - | - | Known to be potently inhibited, but specific IC50/k2 values for DCG-04 are not readily available in a compiled format. |

| Cathepsin X | - | - | Labeled by DCG-04, indicating inhibition.[1] |

Note: The inhibitory activity of DCG-04 is often demonstrated through competitive activity-based protein profiling (ABPP) where a decrease in labeling intensity on a gel corresponds to inhibition. Specific IC50 or Ki values for DCG-04 across a comprehensive panel of cathepsins are not consistently reported in a single source. The values for Cathepsin B are derived from studies on similar epoxysuccinyl inhibitors.[4]

Experimental Protocols

Activity-Based Protein Profiling (ABPP) of Cell Lysates

This protocol describes the in vitro labeling of active cathepsins in cell lysates using a biotinylated version of DCG-04, followed by visualization via western blotting.

Materials:

-

Cells of interest

-

Lysis Buffer: 50 mM sodium acetate, pH 5.5, 5 mM DTT, 0.5% CHAPS, 0.1% Triton X-100[5]

-

DCG-04 (biotinylated)

-

E-64 (for negative control)

-

Acetone (ice-cold)

-

SDS-PAGE loading buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescence substrate

-

Bradford assay reagent

Procedure:

-

Cell Lysis:

-

Harvest approximately 2 x 10⁶ cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in 100 µL of ice-cold Lysis Buffer.[5]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet cell debris.[5]

-

Collect the supernatant (cell lysate) and determine the protein concentration using the Bradford assay.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, dilute 50 µg of protein lysate to a final concentration of 1 mg/mL in Lysis Buffer.

-

For a negative control, pre-incubate a sample with a broad-spectrum cysteine protease inhibitor like E-64 (final concentration 10 µM) for 30 minutes at room temperature.

-

Add biotinylated DCG-04 to each sample to a final concentration of 1-2 µM.

-

Incubate for 1 hour at 37°C.[6]

-

-

Protein Precipitation and Visualization:

-

Stop the reaction by adding 4 volumes of ice-cold acetone.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Carefully decant the supernatant and air-dry the protein pellet.

-

Resuspend the pellet in SDS-PAGE loading buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane and then probe with a streptavidin-HRP conjugate.

-

Visualize the labeled cathepsins using a chemiluminescence substrate and an imaging system.[7]

-

ABPP Experimental Workflow

In Situ Labeling of Active Cathepsins in Live Cells

This protocol describes the labeling of active cathepsins within intact, living cells using a cell-permeable, fluorescently tagged DCG-04 analog (e.g., Cy5-DCG-04).

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

Cell culture medium

-

Fluorescently labeled DCG-04 (e.g., Cy5-DCG-04)

-

Pan-cathepsin inhibitor (e.g., K11777) for control

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging plate or slide.

-

-

Inhibitor Treatment (Control):

-

For a negative control, pre-treat cells with a cell-permeable pan-cathepsin inhibitor (e.g., 10 µM K11777) for 30 minutes at 37°C.[1]

-

-

Labeling:

-

Remove the medium and add fresh medium containing the fluorescently labeled DCG-04 probe (e.g., 1 µM Cy5-DCG-04).

-

Incubate the cells for 1 hour at 37°C in a CO₂ incubator.[1]

-

-

Wash and Fix:

-

Remove the probe-containing medium and wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Add a drop of mounting medium containing DAPI to the cells.

-

Coverslip the sample and seal.

-

Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and the fluorophore on the DCG-04 probe.

-

In Vivo Labeling and Imaging of Active Cathepsins

This protocol provides a general guideline for the in vivo labeling of active cathepsins in a mouse model using a fluorescently tagged DCG-04.

Materials:

-

Mouse model of interest

-

Fluorescently labeled DCG-04 (formulated for in vivo use)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS)

Procedure:

-

Probe Administration:

-

Anesthetize the mouse using isoflurane.

-

Administer the fluorescently labeled DCG-04 probe via intravenous (tail vein) or intraperitoneal injection. The optimal dose and route of administration should be determined empirically for the specific probe and animal model. A typical circulation time is 2 hours.[1]

-

-

In Vivo Imaging:

-

At various time points post-injection (e.g., 2, 4, 6, 24 hours), anesthetize the mouse and place it in the in vivo imaging system.

-

Acquire fluorescent images using the appropriate excitation and emission filters for the fluorophore used.

-

-

Ex Vivo Analysis (Optional):

-

After the final imaging time point, euthanize the mouse.

-

Harvest organs of interest (e.g., tumor, liver, spleen).[1]

-

The organs can be imaged ex vivo to confirm the localization of the probe signal.

-

Alternatively, tissue lysates can be prepared for SDS-PAGE analysis to visualize the labeled cathepsins, or tissues can be processed for fluorescence microscopy.[1]

-

Fluorescence Microscopy of DCG-04 Labeled Tissues

This protocol outlines the steps for visualizing DCG-04 labeled cathepsins in fresh-frozen tissue sections.

Materials:

-

Fresh-frozen tissue sections (5-10 µm thick) mounted on slides

-

Fluorescently labeled DCG-04

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

Allow the frozen tissue sections to equilibrate to room temperature.

-

-

Labeling:

-

Incubate the tissue section with the fluorescently labeled DCG-04 probe (e.g., 1 µM in PBS) for 1 hour at room temperature in a humidified, dark chamber.[8]

-

-

Washing:

-

Gently wash the slides three times with PBS to remove unbound probe.

-

-

Fixation:

-

Fix the tissue sections with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the slides three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslip using a mounting medium containing DAPI.

-

Image the tissue sections using a fluorescence microscope or a confocal microscope for higher resolution, using the appropriate filter sets.

-

Cathepsins in Signaling Pathways

DCG-04 is a valuable tool for investigating the role of active cathepsins in various signaling pathways implicated in both normal physiology and disease. Two such critical pathways are the Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling cascades.

TGF-β Signaling Pathway

TGF-β is a pleiotropic cytokine that regulates a wide range of cellular processes. It is secreted in a latent form, and its activation is a critical control point in its signaling. Several cathepsins, particularly Cathepsin B, have been implicated in the activation of latent TGF-β.[9]

The diagram below illustrates the proposed mechanism of Cathepsin B-mediated TGF-β activation and the subsequent canonical Smad signaling cascade.

Cathepsin B in TGF-β Signaling

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled, often involving the degradation of inhibitory IκB proteins. Cathepsins, including Cathepsin B and L, have been shown to participate in the activation of the NF-κB pathway, potentially through a proteasome-independent degradation of IκBα.[10][11]

The following diagram depicts a model for cathepsin-mediated activation of the canonical NF-κB pathway.

Cathepsins in NF-κB Signaling

Conclusion

DCG-04 is a versatile and powerful tool for the study of active cysteine cathepsins. Its ability to selectively target and covalently modify the active form of these enzymes provides a direct readout of their functional status in a variety of biological contexts. This technical guide has provided a comprehensive overview of DCG-04, from its fundamental mechanism of action to detailed protocols for its application in cutting-edge research. The inclusion of quantitative data and the visualization of cathepsin involvement in key signaling pathways further underscore the utility of DCG-04 in advancing our understanding of cathepsin biology and its implications for human health and disease. As research into the intricate roles of cathepsins continues to expand, DCG-04 and similar activity-based probes will undoubtedly remain at the forefront of discovery.

References

- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative evaluation of each catalytic subsite of cathepsin B for inhibitory activity based on inhibitory activity-binding mode relationship of epoxysuccinyl inhibitors by X-ray crystal structure analyses of complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 6. TGF-ß Regulates Cathepsin Activation during Normal and Pathogenic Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. med.stanford.edu [med.stanford.edu]

- 9. Regulation of TGF-β1-driven Differentiation of Human Lung Fibroblasts: EMERGING ROLES OF CATHEPSIN B AND CYSTATIN C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

DCG-04: An In-depth Technical Guide to a Cysteine Cathepsin-Targeted Activity-Based Probe

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DCG-04 is a powerful activity-based probe (ABP) derived from the natural product E-64, a well-established irreversible inhibitor of cysteine proteases. As a biotinylated derivative of E-64c, DCG-04 is specifically designed to target and covalently modify the active site of cysteine cathepsins, enabling their detection, quantification, and identification in complex biological samples. This technical guide provides a comprehensive overview of DCG-04, including its mechanism of action, target specificity, and detailed protocols for its application in research and drug development.

Introduction to E-64 and the Emergence of DCG-04

E-64, first isolated from Aspergillus japonicus in 1978, is a potent and irreversible inhibitor of a broad spectrum of cysteine proteases, including papain, calpain, and various cathepsins.[1] Its mechanism of action involves an epoxide ring that forms a stable thioether bond with the active site cysteine residue of the target protease.[2][3] This irreversible inhibition makes E-64 and its derivatives invaluable tools for studying the function of cysteine proteases.

DCG-04 was developed as an activity-based probe by incorporating a biotin tag onto an E-64 scaffold.[4][5] This modification allows for the detection and isolation of active cysteine proteases from a heterogeneous mixture of proteins. The biotin tag serves as a versatile handle for various downstream applications, including western blotting, immunoprecipitation, and mass spectrometry-based proteomics.

Mechanism of Action

The inhibitory activity of DCG-04 is conferred by its epoxide "warhead," which is highly reactive towards the nucleophilic thiol group of the active site cysteine in cathepsins. The reaction proceeds via a nucleophilic attack from the cysteine's sulfur atom on one of the epoxide's carbon atoms, leading to the opening of the epoxide ring and the formation of a covalent thioether linkage. This irreversible binding permanently inactivates the enzyme.

References

- 1. A role for cathepsin L and cathepsin S in peptide generation for MHC class II presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytokines regulate cysteine cathepsins during TLR responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of the Biotin Moiety in DCG04: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

DCG04 is a widely utilized activity-based probe (ABP) designed to target and covalently modify the active site of cysteine proteases, particularly those of the papain family. Its robust design and utility in activity-based protein profiling (ABPP) have made it an invaluable tool for functional proteomics. This technical guide delves into the core functionalities of this compound, with a specific focus on the indispensable role of its biotin moiety.

The Tripartite Structure of this compound

This compound's efficacy stems from its modular tripartite structure, consisting of a reactive group, a linker, and a detection/affinity tag.[1]

-

The "Warhead": An Epoxide Reactive Group. This electrophilic component is designed to irreversibly bind to the nucleophilic cysteine residue within the active site of the target protease.[2][3]

-

The Linker: A Peptide Scaffold. This element serves as a spacer and can confer a degree of selectivity for specific proteases.[1]

-

The Tag: A Biotin Affinity Handle. This terminal biotin molecule is the linchpin for the detection and isolation of this compound-labeled proteins.[1][2][3]

The biotin tag does not directly participate in the inhibition of the target enzyme. Instead, its primary function is to serve as a high-affinity handle for downstream applications, leveraging the remarkably strong and specific interaction between biotin and streptavidin.[4][5][6]

Core Functions of the Biotin Moiety in Experimental Workflows

The incorporation of a biotin tag into this compound enables two critical experimental capabilities: affinity purification and sensitive detection.

Affinity Purification for Proteomic Analysis

A cornerstone of ABPP is the ability to enrich and identify labeled proteins from complex biological samples such as cell lysates.[4][7] The biotin tag on this compound is central to this process. Following incubation of a proteome with this compound, the biotinylated proteins can be selectively captured using streptavidin-conjugated solid supports, such as magnetic beads or agarose resin.[4][5] This affinity purification step effectively isolates the active enzymes that have been tagged by this compound, allowing for their separation from the vast excess of unlabeled proteins. The enriched proteins can then be identified and quantified using mass spectrometry-based proteomics.[4][7]

Detection and Visualization of Active Proteases

The biotin tag also facilitates the visualization and detection of active proteases. After separating proteins by SDS-PAGE, they can be transferred to a membrane (Western blotting). The biotinylated proteins can then be detected with high sensitivity using streptavidin conjugated to a reporter enzyme, such as horseradish peroxidase (HRP), which generates a chemiluminescent or colorimetric signal.[8][9] This allows for a direct comparison of the activity levels of specific proteases across different samples.[10] While fluorescent tags can also be used for direct in-gel visualization, biotin-streptavidin systems offer significant signal amplification and are a well-established, robust method for detection.[7]

Quantitative Data Summary

The following table summarizes typical concentrations and key values associated with the use of this compound in experimental settings.

| Parameter | Value | Context | Source |

| Labeling Concentration | 1 µM | In living immature mouse dendritic cells. | [11] |

| Labeling Concentration | 50 nM | For preferential labeling of cathepsin X in lysates. | [3] |

| Inhibitor IC50 (E-64) | Nanomolar range | Competitive inhibition against DCG-04 binding in barley leaf extracts. | [8] |

| Inhibitor IC50 (CA-074) | Micromolar range | Competitive inhibition against this compound binding in barley leaf extracts. | [8] |

Experimental Protocols

Labeling of Active Cysteine Proteases in Cell Lysates

This protocol describes the fundamental steps for profiling active cysteine proteases in a cellular lysate using this compound.

-

Lysate Preparation: Harvest cells and lyse in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) containing a protease inhibitor cocktail lacking cysteine protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

-

This compound Labeling: Dilute the cell lysate to a final concentration of 1-2 mg/mL in a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT). Add this compound to a final concentration of 1-5 µM.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C to allow for covalent modification of the active proteases.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes at 95°C.

-

Analysis: Proceed with SDS-PAGE and Western blotting for detection or with affinity purification for mass spectrometry.

Affinity Purification of Biotinylated Proteins

This protocol outlines the enrichment of this compound-labeled proteins for subsequent identification.

-

Binding to Streptavidin Beads: To the labeled lysate from the previous protocol, add an appropriate volume of pre-washed streptavidin-coated magnetic beads.

-

Incubation: Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., high salt buffer, urea buffer, and a final wash with a buffer compatible with downstream analysis).

-

Elution/On-Bead Digestion: For mass spectrometry, proteins are typically digested into peptides directly on the beads using trypsin. The resulting peptides are then eluted and analyzed by LC-MS/MS.

Visualizations

Caption: Structure of the this compound activity-based probe.

Caption: General workflow for an ABPP experiment using this compound.

Caption: Covalent modification of a cysteine protease by this compound.

Considerations and Limitations

While the biotin tag is exceptionally useful, it is not without its limitations. The presence of the relatively bulky biotin molecule can sometimes reduce the cell permeability of the probe, making in vivo labeling in living cells challenging.[5] For such applications, alternative "two-step" labeling approaches using smaller, bio-orthogonal tags like azides or alkynes (often referred to as "clickable" chemistry) are frequently employed.[4][7] These methods involve labeling with a probe containing a small chemical handle, followed by the attachment of a biotin tag or fluorophore in a secondary step after cell lysis.[7]

References

- 1. Activity-Based Probes | Chemical Probes Portal [chemicalprobes.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. D- (+) Biotin, [3H(G)]- 250 µCi | Revvity [revvity.com]

- 7. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unmasking the Cellular Targets of DCG04: A Technical Guide for Researchers

An In-depth Analysis of the Activity-Based Probe DCG04 and its Cysteine Cathepsin Targets in Various Cell Lines

This technical guide provides a comprehensive overview of the activity-based probe this compound, its principal cellular targets, and the methodologies employed for their identification and characterization. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from the scientific literature to facilitate a deeper understanding of this compound's mechanism of action and its utility in studying cysteine cathepsins.

Introduction to this compound: A Potent Tool for Cysteine Cathepsin Profiling

This compound is a powerful, biotinylated activity-based probe (ABP) designed to covalently modify the active site of cysteine proteases, particularly those belonging to the papain superfamily, which includes the cathepsins.[1][2] Its structure is based on the natural product E-64, a well-characterized irreversible inhibitor of cysteine proteases.[3][4] The biotin tag allows for the detection and affinity purification of the labeled enzymes from complex biological samples such as cell and tissue lysates.[1][5] This makes this compound an invaluable tool for activity-based protein profiling (ABPP), a chemoproteomic strategy that enables the functional interrogation of enzymes in their native environment.[1][6]

Cellular Targets of this compound: A Focus on Cysteine Cathepsins

Extensive research has demonstrated that this compound primarily targets a range of cysteine cathepsins. These enzymes play crucial roles in various physiological and pathological processes, including intracellular protein degradation, antigen presentation, and cancer progression.[2][7][8] The specific cathepsins identified as targets of this compound vary depending on the cell line and the experimental conditions.

Data Presentation: Identified this compound Targets in Specific Cell Lines

The following table summarizes the cysteine cathepsins and other proteins that have been identified as targets of this compound in various cell lines and tissues, as reported in the scientific literature. It is important to note that while the identification of these targets is well-established, comprehensive, directly comparable quantitative data such as IC50 or Ki values for this compound across different cell lines in a single study is limited in the public domain. The data presented here is a qualitative summary of identified targets.

| Cell Line/Tissue | Identified Targets | References |

| Macrophage-like cell lines (J774, RAW264.7) | Cathepsin B, Cathepsin L, Cathepsin S, Cathepsin Z | [4] |

| Drosophila S2 cells | Cathepsin B, Cathepsin F, Cathepsin K, Cathepsin L, Thiol-ester motif-containing protein (TEP) 4 | [5] |

| NIH-3T3 fibroblasts | Multiple cysteine cathepsins | [2] |

| Rat Liver Lysates | Cathepsin B, Cathepsin C, Cathepsin H, Cathepsin J, Cathepsin K, Cathepsin L, Cathepsin S, Cathepsin V, Cathepsin X, Bile acid-CoA:amino acid N-acyltransferase (BACAT) | [2] |

| Human Melanoma Cell Lines (Primary and Metastatic) | Cathepsin B, Cathepsin L | [9] |

| Bovine Adrenal Medulla Secretory Vesicles | Cathepsin L | [10] |

| Tomato Apoplastic Fluid | Seven papain-like cysteine proteases (including PIP1) | [3] |

Experimental Protocols: Identifying this compound Targets

The identification of this compound targets predominantly relies on the technique of Activity-Based Protein Profiling (ABPP). This section provides a detailed, generalized methodology for the key experiments involved.

Activity-Based Protein Profiling (ABPP) of Cell Lysates

This protocol describes the labeling of active cysteine cathepsins in cell lysates using this compound, followed by visualization.

Materials:

-

Cells of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without cysteine protease inhibitors)

-

This compound probe

-

SDS-PAGE loading buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescence substrate

-

Western blotting apparatus

Procedure:

-

Cell Lysis: Harvest and wash cells. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

-

Labeling Reaction: Incubate a defined amount of total protein (e.g., 50 µg) with a specific concentration of this compound (e.g., 1 µM) for a set time (e.g., 30-60 minutes) at 37°C. Include a no-probe control (DMSO vehicle).

-

Sample Preparation: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Detection: Block the membrane and then probe with a streptavidin-HRP conjugate to detect the biotinylated this compound-labeled proteins. Visualize the labeled proteins using a chemiluminescence substrate and an imaging system.

Affinity Purification of this compound-Labeled Proteins for Mass Spectrometry

This protocol outlines the enrichment of this compound-labeled proteins for subsequent identification by mass spectrometry.

Materials:

-

This compound-labeled cell lysate (from the ABPP protocol)

-

Streptavidin-agarose or magnetic beads

-

Wash buffers (e.g., high salt, low salt, and no detergent buffers)

-

Elution buffer (e.g., SDS-PAGE loading buffer or a buffer containing biotin)

-

Mass spectrometer

Procedure:

-

Binding: Incubate the this compound-labeled cell lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Washing: Pellet the beads by centrifugation and wash them extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. For mass spectrometry, this is often done by on-bead digestion with trypsin or by elution with a denaturing buffer.

-

Mass Spectrometry Analysis: Analyze the eluted proteins or digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by this compound.

Competitive ABPP for Inhibitor Specificity Profiling

This protocol is used to assess the selectivity of a potential cysteine cathepsin inhibitor.[4][11]

Procedure:

-

Pre-incubation with Inhibitor: Before adding this compound, pre-incubate the cell lysate with varying concentrations of the test inhibitor for a specific time.

-

Labeling with this compound: Add this compound to the lysate and proceed with the standard ABPP protocol as described in section 3.1.

-

Analysis: A decrease in the signal from a this compound-labeled band indicates that the test inhibitor is binding to and blocking the active site of that specific enzyme. This allows for the determination of the inhibitor's potency and selectivity profile against the active cathepsins in the proteome.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving this compound targets and the experimental workflows described.

Signaling Pathways

Cathepsins, the primary targets of this compound, are implicated in various signaling cascades that are crucial in cancer progression, including invasion and metastasis.

Caption: Cathepsin B Signaling Pathways in Cancer.

References

- 1. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 4. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 5. Functional proteomics of the active cysteine protease content in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Utility of DCG04 in Advancing Plant Science Research: A Technical Guide

For: Researchers, scientists, and drug development professionals in the plant science and agricultural biotechnology sectors.

Abstract

DCG04, a potent, irreversible, and activity-based probe, has emerged as an invaluable tool for the functional characterization of papain-like cysteine proteases (PLCPs) in plants. This technical guide provides an in-depth overview of the core utility of this compound in plant science research. It details the probe's mechanism of action, summarizes key quantitative data on identified plant PLCPs, provides comprehensive experimental protocols for its application, and visualizes its role in elucidating plant signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively leverage this compound for advancing our understanding of critical biological processes in plants, from development and senescence to immunity and stress responses.

Introduction to this compound

This compound is a biotinylated derivative of the well-characterized, broad-spectrum cysteine protease inhibitor E-64.[1][2] Its design as an activity-based probe (ABP) allows for the specific labeling and subsequent detection and identification of active PLCPs within complex biological samples, such as plant cell extracts.[1][2] The covalent nature of its interaction with the active site of these enzymes makes it a robust tool for activity-based protein profiling (ABPP).[1][2]

The application of this compound has been instrumental in dissecting the roles of PLCPs in a variety of plant processes. These include programmed cell death (PCD), nutrient remobilization during senescence, and the intricate interplay between plants and pathogens.[2][3][4] By enabling the selective profiling of active proteases, this compound provides a more accurate representation of enzymatic function compared to transcriptomic or traditional proteomic approaches that measure gene or protein abundance, respectively.

Mechanism of Action

This compound functions as a suicide substrate for PLCPs. Its epoxide ring is susceptible to nucleophilic attack by the catalytic cysteine residue within the active site of a PLCP.[1] This reaction results in the formation of a stable, covalent thioether bond, effectively and irreversibly inhibiting the enzyme.[1] The biotin tag appended to the this compound molecule serves as a versatile handle for the subsequent detection and affinity purification of the labeled proteases using streptavidin-based methods.[1][5]

The specificity of this compound for active PLCPs is a key feature. It does not react with inactive zymogens or proteases that are inhibited by endogenous molecules. This activity-dependent labeling is crucial for understanding the regulation of protease activity in response to various stimuli.

Quantitative Data Summary

The use of this compound in conjunction with mass spectrometry has led to the identification of numerous active PLCPs across different plant species. The following table summarizes some of the key PLCPs identified and characterized using this powerful probe.

| Plant Species | Identified Protease(s) | Apparent Molecular Weight (kDa) | Biological Context | Reference(s) |

| Arabidopsis thaliana | RD21 (Responsive to Desiccation 21) | 30-40 | Plant immunity, senescence, PCD | [5][6] |

| XCP2 (Xylem Cysteine Protease 2) | ~30 | Xylem development | [5][6] | |

| AALP (Arabidopsis Aleurain-Like Protease) | ~25 | General proteolytic activity | [6][7] | |

| Solanum lycopersicum (Tomato) | PIP1 (Phytophthora-Inhibited Protease 1) | Not specified | Plant defense | [8] |

| RCR3 (Required for Cladosporium Resistance-3) | Not specified | Plant defense | [2] | |

| Medicago truncatula | Papain-like Cysteine Proteases | ~40 | General proteolytic activity in cell culture | |

| Hordeum vulgare (Barley) | Senescence-associated proteases | Not specified | Leaf senescence and nutrient remobilization | [1] |

Experimental Protocols

This section provides a detailed methodology for performing activity-based protein profiling (ABPP) of PLCPs in plant tissues using this compound.

Materials

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Extraction buffer (50 mM sodium acetate pH 6.0, 5 mM DTT)

-

This compound probe (100 µM stock in DMSO)

-

E-64 inhibitor (10 mM stock in DMSO, for negative control)

-

4x SDS-PAGE loading buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate for HRP

-

Bradford reagent for protein quantification

Protocol for ABPP of Plant Extracts

-

Protein Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder using a mortar and pestle.

-

Add 2 mL of ice-cold extraction buffer per gram of tissue.

-

Vortex thoroughly and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant (total protein extract).

-

Determine the protein concentration using the Bradford assay.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine 50 µg of total protein extract with extraction buffer to a final volume of 50 µL.

-

For the negative control, pre-incubate a separate sample with 10 µM E-64 for 30 minutes at room temperature.

-

Add this compound to a final concentration of 2 µM.

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

SDS-PAGE and Western Blotting:

-

Stop the labeling reaction by adding 15 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Load the samples onto a 12% SDS-PAGE gel and run at 150V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with streptavidin-HRP conjugate (typically 1:5000 dilution in TBST) for 1 hour.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the labeled proteases using a gel documentation system.

-

Elucidating Signaling Pathways

This compound has been pivotal in unraveling the roles of specific PLCPs in plant signaling, particularly in the context of immunity and programmed cell death (PCD). A prime example is the investigation of the Arabidopsis protease RD21 and its interaction with the serpin inhibitor AtSerpin1.

Studies have shown that in healthy cells, RD21 is primarily localized to the vacuole, while AtSerpin1 resides in the cytoplasm.[3] Upon the perception of certain stress signals, such as those from necrotrophic fungal pathogens that induce PCD, the integrity of the vacuolar membrane is compromised.[3] This allows for the release of active RD21 into the cytoplasm, where it can be intercepted and irreversibly inhibited by AtSerpin1.[3] This interaction forms a covalent complex and serves as a control point to modulate the extent of cell death. The use of this compound has been critical in monitoring the active pool of RD21 and confirming its inhibition by AtSerpin1.

Conclusion

This compound is a powerful and versatile tool that has significantly advanced our understanding of the functional roles of papain-like cysteine proteases in plant biology. Its ability to specifically label active enzymes has provided invaluable insights into their regulation and involvement in key physiological processes. The methodologies and data presented in this guide are intended to facilitate the broader adoption of this technology, paving the way for new discoveries in plant science and the development of innovative strategies for crop improvement and disease resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Set-point control of RD21 protease activity by AtSerpin1 controls cell death in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Subclassification and Biochemical Analysis of Plant Papain-Like Cysteine Proteases Displays Subfamily-Specific Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subfamily-Specific Fluorescent Probes for Cysteine Proteases Display Dynamic Protease Activities during Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity-based protein profiling in plants - Kölner UniversitätsPublikationsServer [kups.ub.uni-koeln.de]

Methodological & Application

Application Notes and Protocols for Labeling Cell Lysates with DCG-04

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG-04 is a potent, irreversible, and activity-based probe (ABP) designed to specifically target and covalently label active cysteine proteases, with a particular affinity for the papain family, which includes numerous cathepsins (B, C, H, K, L, S, V, and X).[1] This probe is an invaluable tool in chemical biology and drug discovery for profiling the activity of these enzymes directly within complex biological samples such as cell and tissue lysates.

The structure of DCG-04 features an epoxide electrophile that forms a covalent bond with the catalytic cysteine residue in the active site of the target protease.[1] It also contains a biotin tag, which enables the detection of labeled proteases through streptavidin-based assays (e.g., Western blotting) or their enrichment for subsequent identification and quantification by mass spectrometry.[2] This document provides detailed protocols for the use of DCG-04 to label, detect, and identify active cysteine proteases in cell lysates.

Mechanism of Action

DCG-04 functions as a mechanism-based inhibitor. The peptide backbone of the probe directs it to the active site of papain-family cysteine proteases. Once positioned, the epoxide ring is attacked by the nucleophilic thiol group of the active site cysteine residue, leading to the formation of a stable, covalent thioether bond. This effectively and irreversibly inactivates the enzyme and tags it with biotin. Because this reaction requires a catalytically active cysteine, DCG-04 specifically labels active proteases, providing a direct readout of enzyme activity rather than just protein abundance.

Data Presentation

The following tables provide examples of quantitative data that can be obtained using DCG-04 labeling experiments. Table 1 showcases the inhibitory potency of a compound against various cathepsins, measured by its ability to block DCG-04 labeling. Table 2 illustrates how densitometry can be used to quantify changes in protease activity under different experimental conditions.

Table 1: Inhibitory Potency (IC₅₀) of Compound VBY-825 Against Cathepsin B and L Activity in HUVECs

| Target Enzyme | IC₅₀ (nM) |

| Cathepsin L (isoform 1) | 0.5 |

| Cathepsin L (isoform 2) | 3.3 |

| Cathepsin B | 4.3 |

Data derived from experiments using an activity-based probe to measure cathepsin activity in intact cells treated with varying concentrations of the inhibitor VBY-825.[3]

Table 2: Densitometric Analysis of DCG-04 Labeled Protease Bands Following Ionizing Radiation (IR) Treatment

| Treatment Group | Relative Band Intensity (25 kDa) | Relative Band Intensity (30 kDa) |

| Control (No IR) | 1.00 ± 0.12 | 1.00 ± 0.15 |

| 2 Gy IR | 1.52 ± 0.21 | 1.65 ± 0.25 |

| 4 Gy IR | 1.89 ± 0.28 | 2.05 ± 0.31 |

| 8 Gy IR | 2.15 ± 0.35 | 2.41 ± 0.39 |

* p < 0.05, ** p < 0.01, *** p < 0.001 vs. Control. Data are represented as mean ± SEM. Band intensities from streptavidin western blots were quantified using ImageJ software.[4][5]

Experimental Protocols

Protocol 1: Labeling of Active Cysteine Proteases in Cell Lysates

This protocol describes the fundamental procedure for labeling active cysteine proteases in total cell lysates with DCG-04.

Materials:

-

Cells of interest

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (50 mM Citrate, 0.5% CHAPS, 0.1% Triton X-100, 5 mM DTT, pH 5.5), ice-cold

-

DCG-04 (stock solution in DMSO, e.g., 1 mM)

-

Broad-spectrum cysteine protease inhibitor (e.g., E-64 or JPM-565 for negative control)

-

BCA Protein Assay Kit

-

4x SDS-PAGE Loading Buffer

Procedure:

-

Cell Harvesting: Harvest cells (e.g., ~2 x 10⁶ cells) and wash twice with ice-cold PBS. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in 100 µL of ice-cold Lysis Buffer. Incubate on ice for 15-30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 20,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Carefully collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay. Adjust the protein concentration to 1-2 mg/mL with Lysis Buffer.

-

Negative Control (Optional but Recommended): In a separate tube, pre-incubate an aliquot of the cell lysate with a saturating concentration of a broad-spectrum cysteine protease inhibitor (e.g., 50 µM JPM-565 or 200 µM E-64) for 30 minutes at room temperature. This will serve as a negative control to demonstrate the specificity of DCG-04 labeling.

-

DCG-04 Labeling: Add DCG-04 to the cell lysate (and the pre-incubated negative control) to a final concentration of 1-5 µM.

-

Incubation: Incubate the reaction mixture for 60 minutes at 37°C.

-

Reaction Quenching: Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5 minutes.

-

Storage: The labeled lysates can be stored at -20°C or immediately used for analysis by SDS-PAGE and Western blotting (Protocol 2).

Protocol 2: Detection of DCG-04 Labeled Proteases by Western Blot

This protocol details the detection of biotin-labeled proteins via a streptavidin-HRP conjugate.

Materials:

-

DCG-04 labeled protein samples (from Protocol 1)

-

SDS-PAGE gels (e.g., 12.5%)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

-

Streptavidin-HRP conjugate

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

SDS-PAGE: Separate the DCG-04 labeled proteins by SDS-PAGE. Load 20-50 µg of total protein per lane.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using standard wet or semi-dry transfer methods.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in Blocking Buffer (typically 1:5,000 to 1:20,000, but should be optimized) for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane six times for 5 minutes each with TBST to remove unbound conjugate.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Acquire the chemiluminescent signal using a suitable imaging system. The resulting bands correspond to active cysteine proteases labeled by DCG-04.

Protocol 3: Affinity Purification and On-Bead Digestion for Mass Spectrometry

This protocol is for the enrichment of DCG-04 labeled proteins and their preparation for identification by LC-MS/MS.

Materials:

-

DCG-04 labeled cell lysate (from Protocol 1, scale up as needed, e.g., 5-10 mg total protein)

-

Streptavidin agarose beads or magnetic beads

-

Wash Buffer 1 (RIPA Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, pH 7.4)

-

Wash Buffer 2 (High Salt: 1 M KCl)

-

Wash Buffer 3 (Urea Buffer: 2 M Urea in 10 mM Tris-HCl, pH 8.0)

-

Digestion Buffer (100 mM Ammonium Bicarbonate, pH ~8.0)

-

Reducing Agent (10 mM DTT in Digestion Buffer)

-

Alkylating Agent (55 mM iodoacetamide in Digestion Buffer)

-

Trypsin (mass spectrometry grade)

-

Formic Acid (for quenching)

-

C18 desalting tips

Procedure:

-

Bead Equilibration: Wash streptavidin agarose beads three times with RIPA buffer.

-

Binding: Incubate the DCG-04 labeled lysate with the equilibrated streptavidin beads overnight at 4°C on a rotator.

-

Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. Perform the following washes, each for 5 minutes at 4°C:

-

Two washes with Wash Buffer 1.

-

One wash with Wash Buffer 2.

-

One wash with Wash Buffer 3.

-

Three washes with Digestion Buffer.

-

-

Reduction: Resuspend the beads in Digestion Buffer containing 10 mM DTT. Incubate for 30 minutes at 56°C.

-

Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 55 mM and incubate for 20 minutes in the dark.

-

On-Bead Digestion: Add mass spectrometry grade trypsin (e.g., 1:50 enzyme-to-protein ratio, may need optimization). Incubate overnight at 37°C with gentle shaking.

-

Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Quenching and Desalting: Acidify the peptide solution with formic acid to a final concentration of 0.1-1%. Desalt the peptides using C18 tips according to the manufacturer's protocol.

-

LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS to identify the DCG-04 labeled proteins.

Visualizations

Experimental Workflow

Caption: Workflow for labeling and analysis of active cysteine proteases using DCG-04.

Signaling Pathway: Cathepsin-Mediated Apoptosis Induction

References

- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: DCG-04 Affinity Labeling of Cysteine Proteases

Audience: Researchers, scientists, and drug development professionals.

Introduction

DCG-04 is a powerful activity-based probe (ABP) designed for the specific labeling and profiling of active cysteine proteases, particularly those belonging to the papain family (clan CA).[1] This molecule has become an invaluable tool in functional proteomics, enabling the investigation of protease activity in complex biological samples such as cell lysates and tissues.[2][3] Its structure comprises three key components: an epoxide electrophile that irreversibly binds to the catalytic cysteine in the active site of the protease, a peptide recognition element, and a biotin tag for detection and enrichment.[1]

These application notes provide a comprehensive overview of DCG-04, including its mechanism of action, protocols for its use, and its application in studying biological pathways.

Mechanism of Action

DCG-04 functions as a mechanism-based irreversible inhibitor. The epoxide ring of DCG-04 is susceptible to nucleophilic attack by the thiolate anion of the active site cysteine residue of a target protease. This reaction results in the formation of a stable, covalent thioether bond, effectively and irreversibly inactivating the enzyme. The biotin tag allows for the subsequent detection and isolation of the labeled proteases.

Caption: Mechanism of DCG-04 covalent modification of a cysteine protease.

Quantitative Data

Direct comparative quantitative data, such as inhibition constants (Ki) or reaction rates of DCG-04 with a broad range of individual cysteine proteases, are not extensively available in the literature. DCG-04 is primarily utilized as a broad-spectrum profiling tool rather than for detailed kinetic studies of specific enzymes. However, based on numerous activity-based protein profiling (ABPP) studies, a qualitative and semi-quantitative summary of its known targets can be compiled.

| Target Cysteine Protease | Family | Observed Labeling | Notes |

| Cathepsin B | Papain (C1) | Strong | Frequently and strongly labeled in various cell and tissue lysates.[3][4] |

| Cathepsin C (DPPI) | Papain (C1) | Labeled | Known to be labeled by DCG-04.[4] |

| Cathepsin H | Papain (C1) | Labeled | Identified as a target of DCG-04.[4] |

| Cathepsin J | Papain (C1) | Labeled | Reported as a target in literature. |

| Cathepsin K | Papain (C1) | Labeled | Can be profiled using DCG-04. |

| Cathepsin L | Papain (C1) | Strong | Readily and strongly labeled in multiple studies.[3][4] |

| Cathepsin S | Papain (C1) | Strong | A prominent target of DCG-04 in various biological contexts.[4] |

| Cathepsin V | Papain (C1) | Labeled | Has been shown to be labeled by DCG-04. |

| Cathepsin X (or Z) | Papain (C1) | Moderate | Labeled by DCG-04, though sometimes less intensely than other cathepsins.[3][4] |

| Legumain | Caspase (C13) | No | Not a target of DCG-04. |

| Caspases | Caspase (C14) | No | Not targeted by DCG-04. |

Experimental Protocols

Protocol 1: Labeling of Cysteine Proteases in Cell Lysates

This protocol describes the general procedure for labeling active cysteine proteases in a complex protein mixture using DCG-04.

Materials:

-

Cells or tissue of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors excluding cysteine protease inhibitors)

-

DCG-04 (stock solution in DMSO, e.g., 1 mM)

-

Dithiothreitol (DTT)

-

Protein concentration assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE sample buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Harvest cells and lyse them in an appropriate lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Labeling Reaction:

-

To a defined amount of protein lysate (e.g., 50-100 µg), add DTT to a final concentration of 1 mM.

-

Add DCG-04 to a final concentration of 1-5 µM.

-

Incubate the reaction mixture for 30-60 minutes at 37°C.

-

-

Sample Preparation for SDS-PAGE:

-

Stop the reaction by adding 4x SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes at 95°C.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

Detect the biotinylated proteins using a chemiluminescent substrate and an imaging system.

-

Protocol 2: Enrichment of DCG-04 Labeled Proteases for Mass Spectrometry

This protocol outlines the steps for enriching biotin-labeled proteins for subsequent identification by mass spectrometry.

Materials:

-

DCG-04 labeled protein lysate (from Protocol 1)

-

Streptavidin-agarose beads or magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a solution containing free biotin)

-

Mass spectrometry-grade trypsin

Procedure:

-

Binding to Streptavidin Beads:

-

Incubate the DCG-04 labeled lysate with pre-washed streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.

-

-

Elution:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.

-

-

In-gel or In-solution Digestion:

-

Run the eluted proteins on an SDS-PAGE gel and perform in-gel digestion with trypsin.

-

Alternatively, perform an on-bead or in-solution digestion of the enriched proteins.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptides by LC-MS/MS for protein identification.

-

Caption: Experimental workflow for activity-based protein profiling with DCG-04.

Application in Signaling Pathways: Antigen Presentation

Cysteine proteases, particularly cathepsins, play a crucial role in the endo-lysosomal pathway for antigen processing and presentation by major histocompatibility complex (MHC) class II molecules.[4][5] DCG-04 has been instrumental in studying the activity of these proteases in this pathway.

In antigen-presenting cells (APCs) such as dendritic cells and macrophages, extracellular antigens are taken up by endocytosis or phagocytosis into endosomes. These endosomes mature and fuse with lysosomes, where the acidic environment and active proteases, including cathepsins S and L, degrade the antigens into smaller peptides. These peptides are then loaded onto MHC class II molecules, which are subsequently transported to the cell surface for presentation to CD4+ T helper cells, initiating an adaptive immune response. DCG-04 can be used to label and identify the active cathepsins within the endo-lysosomal compartments, providing insights into the regulation of antigen processing.

Caption: Role of cysteine proteases in the MHC Class II antigen presentation pathway.

References

- 1. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]

- 3. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor-mediated targeting of cathepsins in professional antigen presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Situ Activity-Based Profiling Using DCG-04

For Researchers, Scientists, and Drug Development Professionals

Introduction to DCG-04 and Activity-Based Profiling

DCG-04 is a powerful activity-based probe (ABP) designed for the specific labeling and profiling of active cysteine cathepsins.[1][2][3] As a derivative of the natural irreversible cysteine protease inhibitor E-64, DCG-04 features an epoxide electrophile that covalently modifies the active site cysteine residue of target proteases.[4][5][6] This covalent linkage allows for the sensitive and specific detection of catalytically active enzymes within complex biological samples, such as cell lysates, intact cells, and even in vivo models. The probe is typically functionalized with a reporter tag, such as biotin or a fluorophore, enabling downstream detection and analysis.[4][5]

Activity-based protein profiling (ABPP) with DCG-04 offers a significant advantage over traditional methods that measure protein abundance (e.g., Western blotting or mass spectrometry of total protein) by providing a direct readout of enzymatic function. This is crucial as the activity of many enzymes is tightly regulated post-translationally.

Key Applications of DCG-04 in Research and Drug Development:

-

Enzyme Discovery and Target Identification: Profiling the active cathepsin repertoire in various physiological and pathological states.

-

Drug Discovery and Development: Screening for and characterizing the potency and selectivity of cathepsin inhibitors in a native cellular context.

-

Disease Diagnosis and Prognosis: Identifying changes in cathepsin activity associated with diseases like cancer, neuroinflammation, and cardiovascular disorders.[7][8][9][10]

-

Understanding Biological Pathways: Elucidating the roles of specific cathepsins in complex signaling cascades.

Data Presentation: Quantitative Analysis of Cathepsin Activity

The following table summarizes representative quantitative data obtained from activity-based profiling experiments using DCG-04. This data is typically generated by densitometric analysis of Western blots where the signal intensity of the DCG-04-labeled cathepsin is proportional to its activity.

| Cathepsin Target | Molecular Weight (kDa) | Sample Type | Experimental Condition | Relative Activity (Normalized Optical Density Units) | Reference |

| Cathepsin B | ~30 | Mouse Polyp Extract | APCD468 | 1.00 (normalized) | [4] |

| Cathepsin B | ~30 | Mouse Polyp Extract | APCD468 + anti-TNFα | 0.45 ± 0.12 | [4] |

| Cathepsin Z | ~27 | Mouse Polyp Extract | APCD468 | 1.00 (normalized) | [4] |

| Cathepsin Z | ~27 | Mouse Polyp Extract | APCD468 + anti-TNFα | 0.95 ± 0.15 | [4] |

| Cathepsin L | ~27-31 | Secretory Vesicles | Chromatofocusing Fraction | 90 (relative units) | [11] |

| Cathepsin X, B, S, L | ~25-35 | 4T1 Tumor Lysate | N/A | High | [12] |

| Cathepsin X, B, S, L | ~25-35 | 67NR Tumor Lysate | N/A | Moderate | [12] |

Experimental Protocols

Protocol 1: In Situ Labeling of Active Cysteine Cathepsins in Live Cells

This protocol provides a general framework for the in situ labeling of active cysteine cathepsins in cultured mammalian cells using a cell-permeable version of DCG-04 or by employing specific uptake mechanisms. Note that the original biotinylated DCG-04 is not readily cell-permeable. For direct intracellular labeling, a modified version of the probe with a bio-orthogonal handle (e.g., an alkyne) for subsequent click chemistry with a reporter tag, or a fluorescently labeled, cell-permeable analog is recommended. Alternatively, for phagocytic cells, DCG-04 can be coupled to beads.

Materials:

-

Cultured mammalian cells (adherent or suspension)

-

Cell culture medium appropriate for the cell line

-

DCG-04 probe (biotinylated for phagocytosis assay, or a cell-permeable fluorescent/bio-orthogonal version for direct labeling)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, pH 8.0)

-

Protease Inhibitor Cocktail (optional, without cysteine protease inhibitors)

-

SDS-PAGE sample buffer (e.g., 4x Laemmli buffer)

-

Streptavidin-HRP conjugate (for biotinylated DCG-04)

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Culture: Plate cells and grow to the desired confluency (typically 70-80%) under standard cell culture conditions.

-

Probe Incubation (for direct labeling with a cell-permeable probe): a. Prepare a stock solution of the cell-permeable DCG-04 analog in DMSO. b. Dilute the probe in pre-warmed cell culture medium to the final desired concentration (typically 1-10 µM). c. Remove the existing medium from the cells and replace it with the probe-containing medium. d. Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

-

Probe Incubation (for phagocytosis-based labeling): a. Couple biotinylated DCG-04 to streptavidin-coated beads according to the manufacturer's instructions. b. Resuspend the DCG-04-coated beads in pre-warmed cell culture medium. c. Add the bead suspension to the cells and incubate for a desired pulse time (e.g., 30 minutes) to allow for phagocytosis. d. Gently wash the cells with PBS to remove excess beads. e. Add fresh, pre-warmed medium and incubate for a desired chase time (e.g., 60 minutes) to allow for phagosome maturation.[13]

-

Cell Lysis: a. After incubation, place the culture dish on ice. b. Wash the cells twice with ice-cold PBS. c. Add ice-cold Lysis Buffer to the cells. d. Scrape the cells (if adherent) and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant (cleared lysate) to a new tube.

-

Protein Quantification: Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Sample Preparation for SDS-PAGE: a. Normalize the protein concentration of all samples with Lysis Buffer. b. Add SDS-PAGE sample buffer to the lysates and boil for 5-10 minutes.

-

SDS-PAGE and Western Blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature. e. Incubate the membrane with streptavidin-HRP (for biotinylated DCG-04) or an appropriate antibody for other tags overnight at 4°C. f. Wash the membrane extensively with TBST. g. Incubate with a chemiluminescent substrate and visualize the signal using a Western blot imaging system.

Protocol 2: Labeling of Active Cysteine Cathepsins in Cell Lysates

This protocol is suitable for profiling the total active cathepsin content within a cell population.

Materials:

-

Cell pellet

-

Lysis Buffer (acidic pH, e.g., 50 mM sodium acetate, pH 5.5, 5 mM DTT, 0.5% Triton X-100)

-

DCG-04 (biotinylated or fluorescently tagged)

-

SDS-PAGE sample buffer

-

Streptavidin-HRP conjugate (for biotinylated DCG-04)

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Lysis: a. Resuspend the cell pellet in ice-cold acidic Lysis Buffer. b. Lyse the cells by sonication or multiple freeze-thaw cycles. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

DCG-04 Labeling: a. Adjust the protein concentration of the lysate to 1-2 mg/mL with Lysis Buffer. b. Add DCG-04 to a final concentration of 1-5 µM. c. Incubate for 30-60 minutes at 37°C.

-

Sample Preparation and Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes. b. Proceed with SDS-PAGE and Western blotting as described in Protocol 1, steps 7a-g.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for in situ activity-based profiling with DCG-04.

Caption: Cysteine cathepsins in cancer signaling pathways.[8][9][10][14]

Caption: Components and mechanism of the DCG-04 probe.

References

- 1. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. Cysteine cathepsins: multifunctional enzymes in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Cysteine Cathepsins in Cancer Progression and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cysteine cathepsins (proteases)--on the main stage of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cysteine cathepsin activity suppresses osteoclastogenesis of myeloid-derived suppressor cells in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application of DCG-04 in Studying Lysosomal Proteases: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG-04 is a powerful, activity-based probe (ABP) designed for the specific labeling and profiling of active papain-like cysteine proteases, a family that includes numerous lysosomal cathepsins. Derived from the broad-spectrum, irreversible cysteine protease inhibitor E-64, DCG-04 features an epoxide electrophile that covalently modifies the catalytic cysteine residue in the active site of these enzymes. This interaction is activity-dependent, meaning the probe only labels catalytically competent proteases. DCG-04 is typically tagged with biotin for affinity purification and western blot detection, or a fluorophore for direct in-gel visualization and microscopy.[1][2][3] This document provides detailed application notes and protocols for the use of DCG-04 in the study of lysosomal proteases.

Mechanism of Action

DCG-04 irreversibly inhibits and labels active cysteine proteases through a covalent modification of the active site cysteine. The epoxide ring of DCG-04 is susceptible to nucleophilic attack by the thiolate anion of the catalytic cysteine residue within the enzyme's active site. This reaction results in the formation of a stable thioether bond, effectively and irreversibly inactivating the enzyme and attaching the probe's reporter tag (e.g., biotin or a fluorophore) to the protease.[4][5]

Applications

DCG-04 is a versatile tool with a broad range of applications in the study of lysosomal proteases:

-

Activity-Based Protein Profiling (ABPP): DCG-04 enables the visualization and quantification of the active contingent of specific cathepsins in complex biological samples such as cell lysates and tissue homogenates.[6][7]

-

Drug Discovery and Development: It can be employed in competitive binding assays to determine the potency and selectivity of novel inhibitors targeting lysosomal proteases.[8]

-

Understanding Disease Pathogenesis: DCG-04 is used to investigate the role of lysosomal protease activity in various diseases, including cancer, neuroinflammation, and autoimmune disorders.[9][10]

-

Monitoring Enzyme Activity in Live Cells and in vivo: Fluorescently tagged versions of DCG-04 can be used to visualize protease activity in living cells, while systemic administration in animal models allows for the profiling of protease activity in different organs.[2][11]

Data Presentation

Quantitative Analysis of Cathepsin Activity

The following table summarizes representative quantitative data obtained from studies utilizing DCG-04 and similar activity-based probes to assess lysosomal protease activity and inhibition.

| Parameter | Cathepsin(s) | System | Value | Reference |

| Inhibitor IC50 | ||||

| VBY-825 | Cathepsin L (isoform 1) | HUVEC cells | 0.5 nM | [8] |

| Cathepsin L (isoform 2) | HUVEC cells | 3.3 nM | [8] | |

| Cathepsin B | HUVEC cells | 4.3 nM | [8] | |

| RO5444101 | Cathepsin S (human) | in vitro | 0.2 nM | [12] |

| Cathepsin S (mouse) | in vitro | 0.3 nM | [12] | |

| Pyrazole 1 | Cathepsin B | in vitro (0h pre-incubation) | 1.42 µM | [13] |

| Cathepsin B | in vitro (24h pre-incubation with DTT) | >50 µM | [13] | |

| Probe Concentration | ||||

| DCG-04 | Multiple Cathepsins | J774 cell lysates | 5 µM | [7] |

| Cy5-DCG-04 | Cathepsin X | Purified enzyme | 100 µM (for competition) | [2][11] |

| DCG-04 | Multiple Cathepsins | RAW264.7 macrophage lysates | 5 µM | [14] |

| Quantitative Activity Profiling | ||||

| Cathepsin B Activity | Cathepsin B | Polyps of APCΔ468 mice vs. anti-TNFα treated | Selective decrease with treatment | [6] |

| Cathepsin K Activity | Cathepsin K | Stage I vs. Stage III/IV Cervical Cancer | Higher in Stage I | [15] |

| Cathepsin K Activity | Cathepsin K | Stage II vs. Stage IV Breast Cancer | Higher in Stage II | [15] |

| Cathepsin K Activity | Cathepsin K | Lung Cancer | Increases with stage progression | [15] |

Experimental Protocols

Protocol 1: Labeling of Lysosomal Proteases in Cell Lysates

This protocol describes the labeling of active cysteine cathepsins in cell lysates using DCG-04.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM sodium acetate (pH 5.5), 5 mM MgCl₂, 0.5% NP-40 (or 0.1% Triton X-100), 2 mM DTT.[11]

-

DCG-04 (biotinylated or fluorescently tagged) stock solution (e.g., 1 mM in DMSO)

-

Protein concentration assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE loading buffer

-

For biotinylated DCG-04: Streptavidin-HRP and chemiluminescent substrate

-

For fluorescently tagged DCG-04: In-gel fluorescence scanner

Procedure:

-

Cell Lysis:

-

Harvest cells and wash once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL for ~2 x 10⁶ cells).[14]

-

Incubate on ice for 10 minutes.

-

Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet cell debris.[14]

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

-

DCG-04 Labeling:

-

Sample Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE.

-

For fluorescent DCG-04: Visualize the labeled proteases directly by scanning the gel with a fluorescence scanner at the appropriate excitation/emission wavelengths.

-

For biotinylated DCG-04:

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Incubate with streptavidin-HRP.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

-

Protocol 2: In Vivo Labeling of Lysosomal Proteases in Mice

This protocol outlines a general procedure for labeling active cysteine cathepsins in a mouse model.

Materials:

-

Experimental mice

-

Fluorescently tagged DCG-04 (e.g., Cy5-DCG-04)

-

Sterile PBS

-

DMSO

-

Anesthesia and euthanasia reagents

-

Tissue homogenization buffer (e.g., PBS with 1% Triton X-100, 0.1% SDS, 0.5% sodium deoxycholate).[11]

-

Dounce homogenizer or other tissue disruption equipment

-

SDS-PAGE and in-gel fluorescence scanning equipment

Procedure:

-

Probe Administration:

-

Prepare the probe solution (e.g., 25 nmol of Cy5-DCG-04 in 10% DMSO in sterile PBS).[11]

-

Administer the probe to the mice via intravenous (i.v.) injection.

-

-

Circulation and Tissue Harvest:

-

Allow the probe to circulate for a defined period (e.g., 2 hours).[11]

-